(Furan-2-yloxy)trimethylsilane
Overview
Description
Synthesis Analysis
The synthesis of (Furan-2-yloxy)trimethylsilane involves reactions with orthocarboxylic esters, acetals, and acylal in the presence of Lewis acids, leading to the formation of 4-substituted 2-buten-4-olides. This process has been demonstrated to produce unstable 2-substituted 3-penten-4-olides as major products in some reactions, which upon hydrolysis give 2,5-alkanediones. Notably, the compound also reacts with dienophiles to form diverse structures, including γ-butenolides and furan polyesters (Asaoka, Sugimura, & Takei, 1979).
Molecular Structure Analysis
The molecular structure of (Furan-2-yloxy)trimethylsilane allows it to participate in various chemical reactions. Its structure is conducive to the formation of γ-butenolides through aminoalkylation, utilizing preformed and in situ generated ternary iminium salts without the need for mercury or silver catalysts. This versatility is essential for the compound's utility in organic synthesis, enabling the construction of complex molecular architectures (Piper & Risch, 2003).
Chemical Reactions and Properties
(Furan-2-yloxy)trimethylsilane undergoes various chemical reactions that highlight its chemical properties. It has been used in the four-carbon elongation of aldehydo sugars, demonstrating its role as a nucleophilic four-carbon synthon that reacts with sugar aldehydes and imines. This reactivity pattern emphasizes the compound's utility in synthesizing higher carbon sugars with very high diastereoselection, showcasing its potential in creating homochiral candidates for further manipulation (Casiraghi, Colombo, Rassu, & Spanu, 1990).
Physical Properties Analysis
The physical properties of (Furan-2-yloxy)trimethylsilane, such as solubility, melting point, and boiling point, are critical for its handling and application in synthesis processes. While specific studies focusing solely on the physical properties of this compound were not identified, these properties are typically inferred based on its chemical structure and behavior in various reactions.
Chemical Properties Analysis
The chemical properties of (Furan-2-yloxy)trimethylsilane, including its reactivity with different chemical agents and stability under various conditions, are fundamental to its application in organic synthesis. Its ability to undergo reactions with orthocarboxylic esters and acetals in the presence of Lewis acids, leading to the formation of diverse organic compounds, underscores its versatility and utility in synthetic organic chemistry. Additionally, its role in the synthesis of higher monosaccharides through the four-carbon elongation of aldehydo sugars highlights its importance in the synthesis of complex organic molecules (Asaoka et al., 1979), (Casiraghi et al., 1990).
Scientific Research Applications
Synthesis of γ-Arylidenebutenolides
(Furan-2-yloxy)trimethylsilane has been used in the aminoalkylation process to yield γ-butenolides. This process, utilizing preformed and in situ generated ternary iminium salts, is significant as it eliminates the need for mercury or silver catalysts, typically required in other methodologies. This advancement offers a more environmentally friendly and potentially safer approach to synthesizing these compounds (Piper & Risch, 2003).
Efficient Synthesis of Acenaphtho[1,2-b]furan Compounds
The compound has been integral in synthesizing new derivatives of acenaphtho[1,2-b]furan. By employing a one-pot reaction involving (acenaphthylen-1-yloxy)trimethylsilane, various aldehydes, and isocyanides in the presence of silica-supported ionic liquid, efficient and novel derivatives were synthesized (Sandaroos, Goldani, & Damavandi, 2013).
Reactions with Orthocarboxylic Esters, Acetals, and Acylal
2-(Trimethylsiloxy)furan reacted with orthocarboxylic esters, acetals, and acylal in the presence of Lewis acids to produce 4-substituted 2-buten-4-olides. This reaction demonstrates the versatility of (Furan-2-yloxy)trimethylsilane in forming a variety of chemical structures under specific conditions, which could be useful in various synthetic applications (Asaoka, Sugimura, & Takei, 1979).
Butenolide Route to Higher Monosaccharides
2-(Trimethylsiloxy)furan has been used as a nucleophilic four-carbon synthon reacting with sugar aldehydes and imines. This reaction, catalyzed by BF3 etherate, produces γ-C-glycosylated butenolides. These butenolides are crucial as they represent versatile homochiral candidates for conversion into higher carbon sugars, highlighting the compound's role in complex carbohydrate synthesis (Casiraghi, Colombo, Rassu, & Spanu, 1990).
Novel Acenaphtho[1,2-b]furan-8-amines Synthesis
A new method for preparing acenaphtho[1,2-b]furan-8-(alky or aryl) amine derivatives utilized (acenaphthylen-1-yloxy)trimethylsilane in a catalyst-free one-pot cyclocondensation process. This approach underscores the compound's role in facilitating the synthesis of complex organic molecules without the need for additional catalysts (Sandaroos et al., 2012).
Safety And Hazards
properties
IUPAC Name |
furan-2-yloxy(trimethyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2Si/c1-10(2,3)9-7-5-4-6-8-7/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBCDLOQMRDXLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10977118 | |
Record name | [(Furan-2-yl)oxy](trimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10977118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Furan-2-yloxy)trimethylsilane | |
CAS RN |
61550-02-5 | |
Record name | Furan, 2-((trimethylsilyl)oxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061550025 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [(Furan-2-yl)oxy](trimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10977118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Trimethylsiloxy)furan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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